Taletrectinib
Vue d'ensemble
Description
AB-106: Taletrectinib (DS-6051b) , est un inhibiteur de tyrosine kinase oral. Il présente une activité préclinique puissante contre ROS1 (récepteur tyrosine kinase ROS1) et NTRK (récepteur tyrosine kinase neurotrophique) parmi d'autres cibles . Son objectif principal est d'inhiber ROS1 et NTRK, ce qui en fait un candidat prometteur pour la thérapie ciblée.
Applications De Recherche Scientifique
AB-106’s versatility extends across scientific disciplines:
Chemistry: Researchers explore its reactivity, stability, and potential derivatives.
Biology: AB-106’s impact on cell signaling pathways and cellular processes.
Medicine: Clinical trials evaluate its efficacy against ROS1-driven cancers.
Industry: Companies investigate its use in drug development.
Mécanisme D'action
Target of Action
Taletrectinib, also known as DS-6051b, is a potent, orally active, and next-generation selective inhibitor . Its primary targets are ROS1 and NTRK . These targets are receptor tyrosine kinases involved in cell growth and survival . This compound has shown potent preclinical activity against the ROS1 G2032R solvent-front mutation .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a halt in cell growth and survival . This compound has been shown to potently inhibit recombinant ROS1, NTRK1, NTRK2, and NTRK3 . It also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants .
Biochemical Pathways
The inhibition of ROS1 and NTRK by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and survival . By inhibiting these pathways, this compound can halt the growth of cancer cells and induce cell death .
Result of Action
This compound has demonstrated encouraging response rates and a favorable safety profile in patients with ROS1-positive non-small cell lung cancer (NSCLC), regardless of Crizotinib pretreatment status . In a phase II trial, the overall response rate (ORR) among the Crizotinib-naïve patients was 92.5%, and the disease control rate (DCR) was 95.5% . The ORR among the Crizotinib-pretreated patients was 50.0%, with a DCR of 78.9% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the target proteins can affect the efficacy of this compound . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other medications .
Safety and Hazards
Taletrectinib has demonstrated meaningful clinical efficacy and was well tolerated in patients with ROS1 positive NSCLC . The most common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, transaminase elevation, anemia, neutrophil count decrease, etc. were Grade 1 or 2, and the most common AEs (below 10%) were ALT/AST increased but reversible .
Orientations Futures
Taletrectinib has the potential to improve progression-free survival (PFS) based on its greater potency against ROS1+ tumors and high CNS penetration . By selectively inhibiting ROS1 wild-type and its resistant mutations over TRKB, this compound has a better safety profile with minimal CNS-related AEs compared to other ROS1+ inhibitors . The ongoing TRUST-II study is a global phase II study of this compound, which is enrolling patients in North America, Europe, and Asia .
Analyse Biochimique
Biochemical Properties
Taletrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific tyrosine kinases. It interacts with enzymes such as ROS1, NTRK1, NTRK2, and NTRK3, with IC50 values of 0.207 nM, 0.622 nM, 2.28 nM, and 0.98 nM, respectively . These interactions inhibit the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote tumor growth and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In ROS1-positive and NTRK-positive cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by blocking the activation of downstream effectors such as AKT and ERK, which are critical for cell survival and proliferation . Additionally, this compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of ROS1 and NTRK kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, disrupting downstream signaling pathways that are essential for tumor cell growth and survival . This compound also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants, making it effective against resistant cancer types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates high stability and sustained activity in vitro and in vivo. Long-term studies have shown that this compound maintains its inhibitory effects on ROS1 and NTRK kinases, leading to prolonged suppression of tumor growth . Resistance mutations such as ROS1 L2086F can emerge over time, necessitating combination therapies or alternative treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity. At higher doses, dose-limiting toxicities such as increased transaminases and gastrointestinal disturbances have been observed . The maximum tolerated dose (MTD) in clinical studies has been determined to be 800 mg once daily .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes for metabolism. It is primarily metabolized by CYP3A4, leading to the formation of various metabolites . The compound’s metabolism can affect its pharmacokinetics and efficacy, and co-administration with CYP3A4 inhibitors or inducers can alter its therapeutic outcomes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has been shown to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases . This compound’s distribution is influenced by its binding to plasma proteins and its interaction with efflux transporters such as P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to effectively inhibit ROS1 and NTRK kinases within the cytoplasmic compartment .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation synthétique de AB-106 implique des réactions chimiques spécifiques. Bien que les détails exacts soient exclusifs, les chercheurs ont développé des voies efficaces pour synthétiser ce composé. Ces méthodes incluent généralement des réactions de couplage, des cyclisations et des transformations de groupes fonctionnels.
Méthodes de production industrielle : La production industrielle de AB-106 implique la mise à l'échelle du processus de synthèse pour répondre à la demande commerciale. Les sociétés pharmaceutiques optimisent les conditions de réaction, les étapes de purification et les protocoles de sécurité. Les méthodes industrielles spécifiques restent confidentielles.
Analyse Des Réactions Chimiques
Types de réactions : AB-106 subit diverses transformations chimiques :
Oxydation : Les processus oxydatifs modifient les groupes fonctionnels.
Réduction : Les réactions de réduction réduisent des parties spécifiques.
Substitution : Les réactions de substitution remplacent un groupe fonctionnel par un autre.
Oxydation : AB-106 peut réagir avec des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou l'hydrogène gazeux peuvent réduire AB-106.
Substitution : AB-106 peut subir une substitution nucléophile en utilisant des réactifs comme l'azoture de sodium ou les halogénoalcanes.
Principaux produits : Les principaux produits formés au cours de ces réactions dépendent des matières premières et des conditions de réaction spécifiques. Des études détaillées sont nécessaires pour élucider complètement ces produits.
4. Applications de la recherche scientifique
La polyvalence de AB-106 s'étend à travers les disciplines scientifiques :
Chimie : Les chercheurs explorent sa réactivité, sa stabilité et ses dérivés potentiels.
Biologie : L'impact de AB-106 sur les voies de signalisation cellulaire et les processus cellulaires.
Médecine : Les essais cliniques évaluent son efficacité contre les cancers induits par ROS1.
Industrie : Les entreprises étudient son utilisation dans le développement de médicaments.
5. Mécanisme d'action
Le mécanisme d'action de AB-106 implique l'inhibition des kinases ROS1 et NTRK. En se liant à leurs sites actifs, il perturbe les voies de signalisation en aval, stoppant la croissance tumorale. Des études supplémentaires sont en cours pour découvrir des cibles moléculaires et des voies supplémentaires.
Comparaison Avec Des Composés Similaires
AB-106 se distingue par son profil unique. il partage des similitudes avec d'autres inhibiteurs de ROS1/NTRK comme le crizotinib et l'entrectinib . Ces composés font collectivement progresser la médecine de précision pour le traitement du cancer.
Propriétés
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVHTYMYEMEBPX-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505514-27-1 | |
Record name | Taletrectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALETRECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.